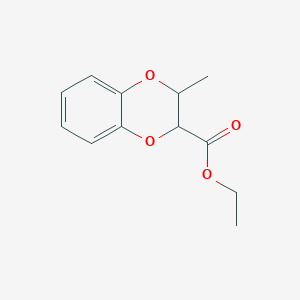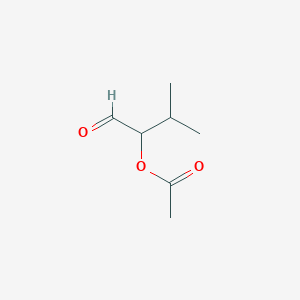
3-Methyl-1-oxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-oxobutan-2-yl acetate, also known as 3-acetoxy-2-butanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. The compound is also of interest in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-oxobutan-2-yl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hydroxy-2-butanone (acetoin) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient and large-scale production of the compound. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-methyl-2-butanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of metabolites that may exert specific effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
3-Methyl-1-oxobutan-2-yl acetate can be compared with other similar compounds such as:
3-Methyl-2-butanone: Similar in structure but lacks the acetate group.
3-Hydroxy-2-butanone (Acetoin): The precursor in the synthesis of this compound.
3-Methyl-2-oxobutanoic acid: The oxidation product of this compound.
The uniqueness of this compound lies in its ester functional group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
73738-47-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(3-methyl-1-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(4-8)10-6(3)9/h4-5,7H,1-3H3 |
InChI Key |
CORXGLXQUSKBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
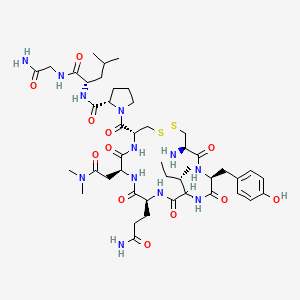

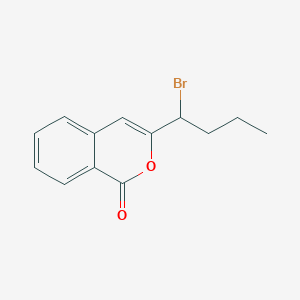
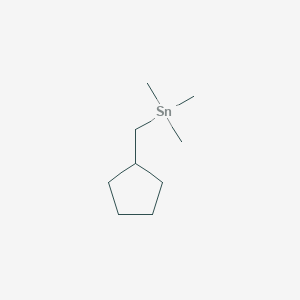
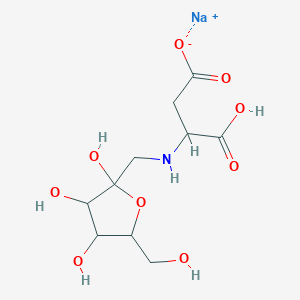
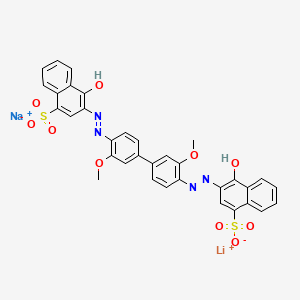
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)

